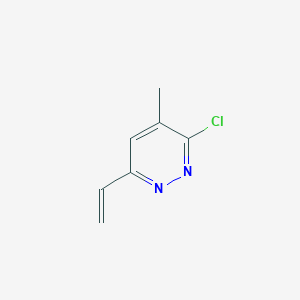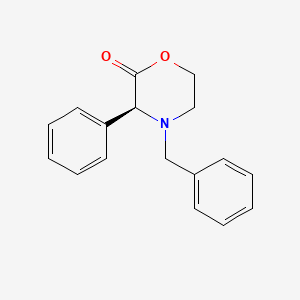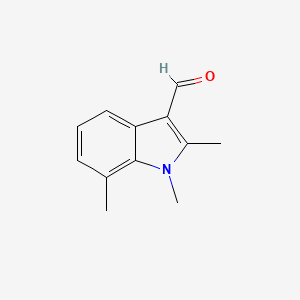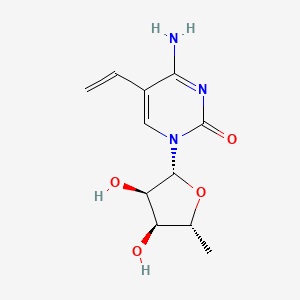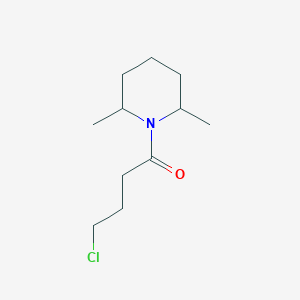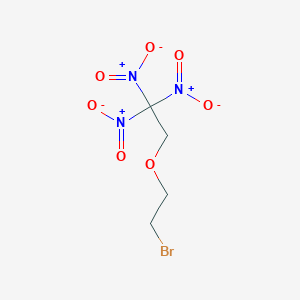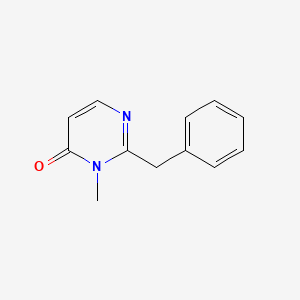
2-benzyl-3-methylpyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-3-methyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. The structure of 2-benzyl-3-methylpyrimidin-4-one consists of a pyrimidine ring substituted with a benzyl group at the 2-position and a methyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-methylpyrimidin-4-one can be achieved through various synthetic routes. One common method involves the condensation of benzylamine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions typically involve heating the mixture under reflux for several hours to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.
化学反应分析
Types of Reactions
2-Benzyl-3-methyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
2-Benzyl-3-methyl-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-benzyl-3-methylpyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-Benzyl-3-methyl-3H-pyrimidin-4-one: Unique due to its specific substitution pattern.
2-Phenyl-3-methyl-3H-pyrimidin-4-one: Similar structure but with a phenyl group instead of a benzyl group.
2-Benzyl-4-methyl-3H-pyrimidin-4-one: Similar structure but with the methyl group at the 4-position.
Uniqueness
2-Benzyl-3-methyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 2-position and the methyl group at the 3-position can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
2-benzyl-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C12H12N2O/c1-14-11(13-8-7-12(14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI 键 |
CMGLATBHPHAFOD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C=CN=C1CC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
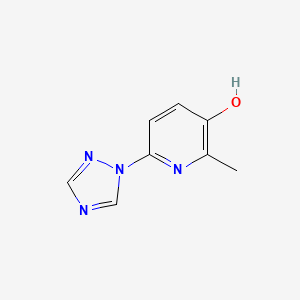
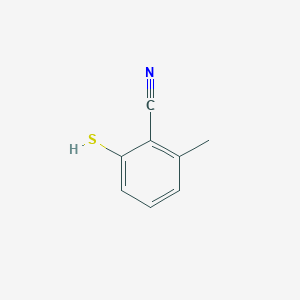
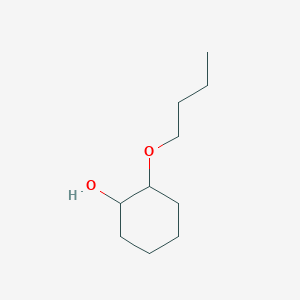
![3-(Chloromethyl)-6-methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B8571754.png)

![[1-(4-Bromo-2-methoxyphenyl)cyclobutyl]methanol](/img/structure/B8571776.png)
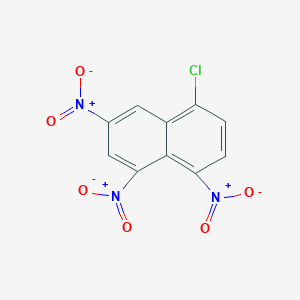
![[1-(2-Chlorophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8571795.png)
